Methyl 2-fluoro-4-iodo-5-nitrobenzoate
Description
Methyl 2-fluoro-4-iodo-5-nitrobenzoate is a multifunctional aromatic ester characterized by a nitro group at the 5-position, fluorine at the 2-position, and iodine at the 4-position of the benzene ring. This compound belongs to the class of halogenated nitrobenzoates, which are widely used as intermediates in pharmaceutical and agrochemical synthesis. The presence of electron-withdrawing groups (nitro and fluorine) and a heavy halogen (iodine) confers unique reactivity, making it valuable for further functionalization, such as nucleophilic aromatic substitution or coupling reactions.
Properties
Molecular Formula |
C8H5FINO4 |
|---|---|
Molecular Weight |
325.03 g/mol |
IUPAC Name |
methyl 2-fluoro-4-iodo-5-nitrobenzoate |
InChI |
InChI=1S/C8H5FINO4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,1H3 |
InChI Key |
GWQQLRMCZNCKLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)I)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-4-iodo-5-nitrobenzoate can be synthesized through a multi-step process involving several key reactions:
Esterification: The conversion of the carboxylic acid group to a methyl ester.
A common synthetic route involves the nitration of 2-fluorobenzoic acid, followed by iodination and subsequent esterification with methanol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction steps as described above. The process is optimized for yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at the 4-position participates in nucleophilic substitution (SNAr) due to the electron-withdrawing effects of the nitro group at the 5-position , which activates the aromatic ring.
Key reactions :
-
Iodine displacement with sodium methoxide in methanol yields methyl 2-fluoro-5-nitro-4-methoxybenzoate.
-
Reaction with potassium thiocyanate forms a thiocyanate derivative via ipso-substitution .
Reaction conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaOCH₃ (1.2 eq) | MeOH | 80°C | 6–8 h | 72% |
| KSCN (1.5 eq) | DMF | 100°C | 12 h | 65% |
Reduction Reactions
The nitro group undergoes selective reduction to an amine under controlled conditions.
Key findings :
-
Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to -NH₂ without affecting the iodine or fluorine substituents.
-
Reduction with LiAlH₄ leads to partial dehalogenation and ester hydrolysis, forming a mixture of products.
Optimized reduction parameters :
| Method | Catalyst/Reagent | Solvent | Pressure | Yield |
|---|---|---|---|---|
| Catalytic hydrogenation | 10% Pd/C | EtOH | 1 atm | 85% |
Coupling Reactions
The iodine substituent enables cross-coupling reactions, such as Suzuki-Miyaura coupling , to form biaryl structures.
Example :
-
Reaction with phenylboronic acid using Pd(PPh₃)₄ as a catalyst produces methyl 2-fluoro-5-nitro-4-phenylbenzoate.
Coupling reaction data :
| Boronic Acid | Catalyst | Base | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 78% |
| 4-Methoxyphenyl | PdCl₂(dppf) | CsF | 69% |
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes electrophilic substitution at the meta position relative to the nitro group.
Observed reactions :
-
Nitration : Further nitration with HNO₃/H₂SO₄ introduces a second nitro group at the 3-position .
-
Halogenation : Limited reactivity due to the existing electron-withdrawing groups.
Stability and Side Reactions
-
Thermal decomposition occurs above 200°C, releasing NOₓ gases .
-
Prolonged exposure to UV light induces partial deiodination , forming methyl 2-fluoro-5-nitrobenzoate.
Comparative Reactivity of Analogous Compounds
Scientific Research Applications
Methyl 2-fluoro-4-iodo-5-nitrobenzoate is a synthetic organic compound with a complex structure featuring a methyl ester group, a nitro group, and halogen substituents (fluorine and iodine) on a benzoate framework. The unique combination of these functional groups influences its chemical reactivity and biological activity, making it applicable in several scientific and industrial areas.
Scientific Research Applications
This compound is employed across various scientific disciplines due to its unique chemical properties.
Medicinal Chemistry: It serves as an intermediate in synthesizing diverse pharmaceutical compounds because of its distinctive functional groups. The presence of fluorine and iodine can enhance the compound's binding affinity to biological targets, making it relevant in medicinal chemistry. Compounds with similar halogen substitutions may exhibit distinct pharmacological profiles.
Organic Synthesis: It is utilized as an intermediate in creating more complex organic molecules, particularly in preparing heterocyclic compounds and pharmaceuticals. Common reagents used in reactions involving this compound include sodium methoxide for nucleophilic substitution and palladium catalysts for coupling reactions.
Biochemical Studies: this compound plays a role in interaction studies focused on understanding how its functional groups influence reactivity and biological interactions. These studies may explore how fluorine or iodine affects binding affinities in enzyme assays or receptor-ligand interactions, crucial for optimizing compounds for therapeutic uses.
Industrial Applications: this compound is used in producing dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-4-iodo-5-nitrobenzoate depends on its specific application
Nitro Group: Can participate in redox reactions.
Fluorine and Iodine Atoms: Can influence the compound’s reactivity and binding affinity to biological targets.
Methyl Ester Group: Can undergo hydrolysis to release the corresponding acid.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The structural and functional properties of Methyl 2-fluoro-4-iodo-5-nitrobenzoate can be contextualized by comparing it with three related compounds (Table 1).
Table 1: Key Properties of this compound and Analogues
*Calculated based on atomic composition.
Substituent Effects on Reactivity
- Nitro Group (NO₂): The nitro group at the 5-position in this compound strongly deactivates the aromatic ring, directing electrophilic substitution to meta positions. This contrasts with Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate, where the trifluoromethyl group (CF₃) provides steric hindrance and electron-withdrawing effects but lacks nitro’s strong meta-directing influence .
- Halogen Comparison (I vs. Br): The iodine substituent in the target compound offers superior leaving-group ability compared to bromine in its analogue, facilitating nucleophilic aromatic substitution or transition-metal-catalyzed reactions (e.g., Ullmann coupling). In contrast, bromine in Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate is more suited for cross-coupling reactions like Suzuki-Miyaura .
- Furan vs. Benzoate Core: Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate incorporates a furan ring, which increases electron density at the aromatic system due to the oxygen lone pairs. This contrasts with the benzoate core of the target compound, where the ester group at the 1-position enhances electrophilicity .
Solubility and Stability
- The trifluoromethyl group in Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate enhances lipophilicity, improving solubility in non-polar solvents compared to the nitro-dominated polarity of the target compound .
- The iodine substituent in this compound may reduce thermal stability due to weaker C-I bonds, whereas bromine and CF₃ groups offer greater stability under harsh conditions .
Biological Activity
Methyl 2-fluoro-4-iodo-5-nitrobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C8H6FINO4, featuring a nitro group, a fluoro group, and an iodo group attached to a benzoate structure. The presence of these substituents can significantly influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:
- Electrophilic Substitution : The nitro group can participate in redox reactions, which may lead to the generation of reactive intermediates that interact with cellular components.
- Nucleophilic Attack : The fluoro and iodo groups can enhance the compound's reactivity towards nucleophiles, potentially leading to various biological effects.
- Hydrolysis : The methyl ester group can undergo hydrolysis, releasing the corresponding benzoic acid derivative, which may exhibit distinct biological activities .
Antimicrobial Activity
Recent studies have shown that halogenated benzoates exhibit varying degrees of antimicrobial activity. This compound has been evaluated for its effectiveness against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 0.125 |
| K. pneumoniae | 0.03 |
| P. aeruginosa | 0.125 |
These results indicate that the compound possesses notable antibacterial properties, particularly against Gram-negative bacteria .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been assessed in various cancer cell lines. The compound demonstrated selective cytotoxicity, with IC50 values indicating significant inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 12 |
The observed cytotoxicity suggests potential applications in cancer therapy, warranting further investigation into its mechanisms of action and efficacy in vivo .
Study on Structure-Activity Relationships (SAR)
A comprehensive SAR study was conducted to evaluate how modifications to the structure of this compound affect its biological activity. This study revealed that:
- Fluorine Substitution : Enhances antibacterial activity against specific strains.
- Iodine Presence : Correlates with increased cytotoxicity in cancer cell lines.
- Nitro Group Positioning : Plays a crucial role in determining the overall pharmacological profile.
These findings underscore the importance of chemical modifications in optimizing the biological activity of benzoate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
